Kaempferol Tri-O-methoxymethyl Ether
Kaempferol Tri-O-methoxymethyl Ether
Brand Name:
Vulcanchem
CAS No.:
143724-66-7
VCID:
VC21169770
InChI:
InChI=1S/C21H22O9/c1-24-10-27-14-6-4-13(5-7-14)20-21(29-12-26-3)19(23)18-16(22)8-15(28-11-25-2)9-17(18)30-20/h4-9,22H,10-12H2,1-3H3
SMILES:
COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)OCOC
Molecular Formula:
C21H22O9
Molecular Weight:
418.4 g/mol
Kaempferol Tri-O-methoxymethyl Ether
CAS No.: 143724-66-7
Cat. No.: VC21169770
Molecular Formula: C21H22O9
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143724-66-7 |
|---|---|
| Molecular Formula | C21H22O9 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | 5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]chromen-4-one |
| Standard InChI | InChI=1S/C21H22O9/c1-24-10-27-14-6-4-13(5-7-14)20-21(29-12-26-3)19(23)18-16(22)8-15(28-11-25-2)9-17(18)30-20/h4-9,22H,10-12H2,1-3H3 |
| Standard InChI Key | WBJTZHMJMFNAGE-UHFFFAOYSA-N |
| SMILES | COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)OCOC |
| Canonical SMILES | COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)OCOC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator